Cas no 57980-07-1 (4-Methyl-7-(4-morpholinyl)-2H-pyrano2,3-bpyridin-2-one)

4-Methyl-7-(4-morpholinyl)-2H-pyrano2,3-bpyridin-2-one structure
57980-07-1 structure
Product name:4-Methyl-7-(4-morpholinyl)-2H-pyrano2,3-bpyridin-2-one
CAS No:57980-07-1
MF:C13H14N2O3
Molecular Weight:246.26186
MDL:MFCD18974369
CID:373512
PubChem ID:354334705

4-Methyl-7-(4-morpholinyl)-2H-pyrano2,3-bpyridin-2-one 化学的及び物理的性質

名前と識別子

    • 2H-Pyrano[2,3-b]pyridin-2-one,4-methyl-7-(4-morpholinyl)-
    • 4-Methyl-7-morpholino-8-azacoumarin
    • 4-methyl-7-(4-morpholinyl)-2H-Pyrano[2,3-b]pyridin-2-one
    • 4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one
    • 2H-Pyrano(2,3-b)pyridin-2-one, 4-methyl-7-(4-morpholinyl)-
    • 4-methyl-7-(morpholin-4-yl)-2H-pyrano[2,3-b]pyridin-2-one
    • 4-Methyl-7-morpholino-2H-pyrano(2,3-b)pyridin-2-one
    • 7-(1-Morpholino)-4-methyl-8-azacoumarin
    • 57980-07-1
    • DTXSID9069215
    • EINECS 261-054-0
    • SCHEMBL3007792
    • NS00033824
    • 7-morpholino-4-methyl-8-azacoumarin
    • MFCD18974369
    • CS-0373793
    • 2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-
    • E78982
    • 4-methyl-7-morpholin-4-ylpyrano[2,3-b]pyridin-2-one
    • M2937
    • DB-358436
    • UGHFUCYBDDPFJX-UHFFFAOYSA-N
    • 4-METHYL-7-(MORPHOLIN-4-YL)PYRANO[2,3-B]PYRIDIN-2-ONE
    • 4-Methyl-7-(4-morpholinyl)-2H-pyrano2,3-bpyridin-2-one
    • MDL: MFCD18974369
    • インチ: InChI=1S/C13H14N2O3/c1-9-8-12(16)18-13-10(9)2-3-11(14-13)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3
    • InChIKey: UGHFUCYBDDPFJX-UHFFFAOYSA-N
    • SMILES: CC1=CC(=O)OC2=C1C=CC(=N2)N3CCOCC3

計算された属性

  • 精确分子量: 246.10052
  • 同位素质量: 246.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 363
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 51.7Ų

じっけんとくせい

  • 密度みつど: 1.285
  • ゆうかいてん: 189°C(lit.)
  • Boiling Point: 486.4°Cat760mmHg
  • フラッシュポイント: 248°C
  • Refractive Index: 1.586
  • PSA: 51.66

4-Methyl-7-(4-morpholinyl)-2H-pyrano2,3-bpyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M331415-50mg
4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one
57980-07-1
50mg
$207.00 2023-05-17
TRC
M331415-10mg
4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one
57980-07-1
10mg
$81.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1444463-200mg
4-Methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one
57980-07-1 98% GC,T
200mg
¥ƊǽǽŞ 2023-07-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M868555-100mg
4-Methyl-7-morpholino-8-azacoumarin
57980-07-1 ≥98%
100mg
¥1,250.00 2022-09-01
Aaron
AR00F25J-25mg
4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one
57980-07-1
25mg
$86.00 2023-12-13
1PlusChem
1P00F1X7-200mg
4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one
57980-07-1 >98.0%(GC)(T)
200mg
$108.00 2025-02-27
Aaron
AR00F25J-250mg
4-METHYL-7-MORPHOLINO-2H-PYRANO[2,3-B]PYRIDIN-2-ONE
57980-07-1 98%
250mg
$170.00 2025-01-24
eNovation Chemicals LLC
Y1263941-1g
4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one
57980-07-1 98%
1g
$415 2024-06-06
eNovation Chemicals LLC
Y1263941-250mg
4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one
57980-07-1 98%
250mg
$185 2025-02-25
eNovation Chemicals LLC
Y1263941-250mg
4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one
57980-07-1 98%
250mg
$185 2025-02-28

4-Methyl-7-(4-morpholinyl)-2H-pyrano2,3-bpyridin-2-one 関連文献

4-Methyl-7-(4-morpholinyl)-2H-pyrano2,3-bpyridin-2-oneに関する追加情報

Introduction to 4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one (CAS No. 57980-07-1)

4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one, identified by its Chemical Abstracts Service (CAS) number 57980-07-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrano[2,3-b]pyridine scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a morpholine substituent at the 7-position and a methyl group at the 4-position introduces unique electronic and steric properties, making this molecule a promising candidate for further investigation in drug discovery.

The pyrano[2,3-b]pyridine core is a fused bicyclic system consisting of a pyranone ring connected to a pyridine ring. This structural configuration has been extensively studied due to its ability to interact with various biological targets, including enzymes and receptors. The morpholine moiety, a six-membered oxygen-containing heterocycle, is known for its ability to enhance solubility and bioavailability, which are critical factors in drug design. Additionally, the methyl group at the 4-position can influence the compound's metabolic stability and binding affinity.

In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential applications in treating various diseases. The 4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one structure has been explored in several preclinical studies for its pharmacological properties. One of the most notable areas of research has been its potential as an antiviral agent. Studies have shown that derivatives of this scaffold can inhibit viral replication by targeting key enzymes involved in the viral life cycle. For instance, modifications to the morpholine substituent have been found to enhance binding affinity to viral proteases, leading to more effective inhibition.

Another area of interest has been the compound's potential as an anti-inflammatory agent. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. The pyrano[2,3-b]pyridine core has been shown to modulate inflammatory pathways by interacting with transcription factors and cytokines. Specifically, studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The 4-Methyl-7-(4-morpholinyl) moiety appears to play a crucial role in these interactions by providing a suitable pharmacophore for binding to target proteins.

The synthesis of 4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the morpholine and methyl groups. Advances in synthetic methodologies have enabled chemists to produce this compound more efficiently, making it more accessible for further biological evaluation.

In terms of pharmacokinetic properties, the morpholine substituent has been shown to improve oral bioavailability by enhancing solubility and reducing metabolic degradation. Additionally, the methyl group can influence metabolic pathways by affecting enzyme selectivity. These properties make 4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one an attractive candidate for further development as an oral therapeutic agent.

Recent computational studies have also shed light on the molecular interactions of this compound with biological targets. Molecular docking simulations have been used to predict binding affinities and identify key interaction sites on target proteins. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. For example, computational analysis has suggested that optimizing the size and electronic properties of the morpholine substituent can improve interactions with specific binding pockets on target proteins.

Preclinical studies have also explored the potential of 4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one as an anticancer agent. Cancer cells often exhibit altered signaling pathways that contribute to their growth and survival. By targeting these pathways, it may be possible to inhibit tumor growth and induce apoptosis. Preliminary results from cell-based assays have shown that certain derivatives of this compound can inhibit proliferation and induce apoptosis in cancer cell lines. Further research is needed to elucidate the exact mechanisms of action and identify potential side effects.

The development of novel therapeutic agents requires a thorough understanding of their chemical properties and biological activities. The 4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one structure offers a unique combination of pharmacological properties that make it an interesting candidate for further investigation. As research continues in this area, it is likely that new derivatives will be developed with improved efficacy and safety profiles.

In conclusion,4-Methyl-7-(4-morpholinyl)-2H-pyrano[2,3-b]pyridin-2-one (CAS No. 57980-07-1) is a promising heterocyclic compound with potential applications in various therapeutic areas. Its unique structural features make it an attractive candidate for further development as an antiviral、anti-inflammatory、anticancer agent。With continued research,this compound may contribute significantly to advancements in medicinal chemistry and drug discovery。

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